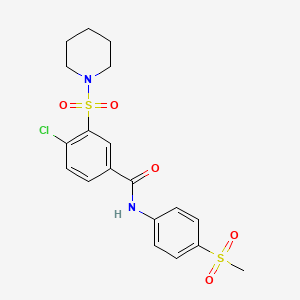![molecular formula C17H16F3N3 B2939532 N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine CAS No. 866131-98-8](/img/structure/B2939532.png)
N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine” is a chemical compound with the linear formula C17H16F3N3 . It’s a part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H16F3N3/c1-2-21-16-22-14-8-3-4-9-15(14)23(16)11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.33 . It’s provided in solid form .科学的研究の応用
Separation and Extraction Processes
Benzimidazole derivatives have been studied for their efficacy in the separation of aromatic hydrocarbons from alkanes, showcasing their potential as alternative solvents in liquid extraction processes. The ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide, a compound with structural similarities, demonstrates the capability to selectively remove benzene from its mixtures with hexane. This suggests its application in refining processes and the purification of chemical feedstocks (Arce et al., 2007).
Coordination Chemistry and Material Science
The formation of complex metal architectures using benzimidazole derivatives as ligands highlights their importance in the synthesis of materials with potential applications in catalysis and photoluminescence. Studies have demonstrated the construction of mono-, bi-, tri-, and tetranuclear Ag(I) complexes using C3-symmetric tripodal benzimidazole ligands, which play a crucial role in developing materials with unique structural and functional properties (Su et al., 2000).
Corrosion Inhibition
Novel benzimidazole derivatives have been investigated for their role as corrosion inhibitors, demonstrating effectiveness in protecting mild steel in acidic media. These compounds adhere to the steel surface, forming insoluble complexes that shield the metal from corrosion, indicating their applicability in industrial settings to prolong the lifespan of metal structures and components (Tang et al., 2013).
Photoluminescent Materials
The structural manipulation of benzimidazole derivatives has led to the development of lanthanide complexes with enhanced photoluminescent properties. These findings open avenues for creating advanced optical materials for use in displays, lighting, and bioimaging, demonstrating the versatility of benzimidazole derivatives in designing compounds with specific photophysical characteristics (Pan et al., 2009).
Organic Synthesis and Catalysis
The chemical versatility of benzimidazole derivatives extends to their application in organic synthesis, where they have been used as precursors and ligands in catalytic reactions. Their role in facilitating the synthesis of complex organic molecules underscores their importance in medicinal chemistry and material science. For instance, the synthesis and biological evaluation of Mannich bases of benzimidazole derivatives highlight their potential in developing compounds with anti-inflammatory and analgesic properties, showcasing the broad applicability of these derivatives in chemistry (Mariappan et al., 2011).
Safety and Hazards
作用機序
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which allows for key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group have been shown to modulate the serotonergic system, specifically the 5-ht1a and 5-ht3 receptors .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as it can enhance the lipophilicity of the compound, potentially improving its bioavailability .
Result of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, suggesting that this compound may have similar effects .
特性
IUPAC Name |
N-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3/c1-2-21-16-22-14-8-3-4-9-15(14)23(16)11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJLYHFAYYCTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-cyano-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2939449.png)
![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)

![Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate](/img/structure/B2939452.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2939456.png)

![6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939459.png)

![8-chloro-2-(2-(3-chloro-4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2939464.png)

![N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2939468.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2939469.png)
![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)
![3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2939472.png)